3-Acetyl-2-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIOUAFBHZLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449121 | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55676-21-6 | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Acetyl 2 Chloropyridine
Established Synthetic Routes and Reaction Pathways
Synthesis from 2-Chloronicotinic Acid and Derivatives
A significant pathway to 3-acetyl-2-chloropyridine involves the use of 2-chloronicotinic acid or its derivatives, such as esters, Weinreb amides, and nitriles. google.com These starting materials can undergo reactions with various organometallic reagents or be subjected to acylation and decarboxylation processes.
The addition of organometallic reagents to 2-chloronicotinic acid or its derivatives is a common method for synthesizing this compound. google.com
Grignard Reagents: In one documented procedure, 2-chloronicotinic acid reacts with 2.5 equivalents of methylmagnesium bromide to yield this compound. google.com However, this method can lead to the formation of methane (B114726) gas, posing a safety risk, and produces a dimethyl impurity that complicates purification. google.com A variation of this approach involves the reaction of 2-chloronicotinonitrile with an excess of methyl magnesium chloride, resulting in a 65% yield of the desired product. google.comrsc.org
Lithium Reagents: An alternative approach involves the initial reaction of 2-chloronicotinic acid with a lithium-containing compound, such as lithium hydroxide (B78521) monohydrate, to form the lithium salt of 2-chloronicotinic acid. google.com This intermediate is then reacted with methyl magnesium bromide to produce this compound. google.com This method is noted for its high reaction yield and product purity. google.com
Tin Reagents: The reaction of 2-chloronicotinoyl chloride with tetramethyltin (B1198279), catalyzed by bis(benzonitrile)palladium(II) dichloride, also yields this compound. google.com However, the high cost and limited availability of tetramethyltin and the palladium catalyst make this route less suitable for large-scale industrial production. google.com
Table 1: Synthesis of this compound using Organometallic Reagents
| Starting Material | Organometallic Reagent | Catalyst | Yield | Reference |
| 2-Chloronicotinic Acid | Methylmagnesium Bromide | - | 77% | google.com |
| 2-Chloronicotinonitrile | Methyl Magnesium Chloride | - | 65% | google.comrsc.org |
| 2-Chloronicotinoyl Chloride | Tetramethyltin | Bis(benzonitrile)palladium(II) dichloride | - | google.com |
| 2-Chloronicotinic Acid Lithium Salt | Methyl Magnesium Bromide | - | High | google.com |
Another synthetic strategy involves the acylation and subsequent decarboxylation of 2-chloronicotinic acid derivatives. For instance, 2-chloronicotinoyl chloride can be reacted with diethyl malonate in an acylation step, followed by decarboxylation to furnish this compound. google.com
Synthesis from 3-Acetylpyridine (B27631)
An alternative starting material for the synthesis of this compound is 3-acetylpyridine. google.comorgsyn.org This route typically involves an oxidation step followed by halogenation.
Table 2: Synthesis of this compound from 3-Acetylpyridine
| Step | Reagents | Temperature | Time | Yield | Reference |
| 1. Oxidation | 30% Hydrogen Peroxide | 80 °C | - | - | google.comrsc.org |
| 2. Halogenation | Phosphorus Oxychloride | 100 °C | 1 hour | 33% (overall) | google.comrsc.org |
Alternative Synthetic Precursors (e.g., 2-chloronicotinonitrile)
As mentioned previously, 2-chloronicotinonitrile serves as a viable, albeit more expensive, precursor for the synthesis of this compound. google.com The reaction of 2-chloronicotinonitrile with an excess of methyl magnesium chloride provides the target compound. google.comrsc.org The synthesis of 2-chloronicotinonitrile itself can be achieved through various methods, including the dehydration of 2-chloronicotinamide (B82574) or a Sandmeyer reaction on 3-amino-2-chloropyridine. orgsyn.org
Advancements and Optimization in this compound Synthesis
Recent research has focused on developing more efficient and scalable synthetic routes for this compound, an important intermediate in the pharmaceutical and agrochemical industries. google.comchemimpex.com Older methods have often been hampered by low yields, expensive starting materials, or conditions unsuitable for large-scale production. google.com Advancements have centered on improving reaction yields, increasing product purity, and ensuring the economic viability of industrial-scale synthesis.
Methodologies for Enhanced Reaction Yield and Product Purity
Several synthetic pathways to this compound have been explored, each with varying degrees of success in achieving high yield and purity. The primary starting materials for these routes include derivatives of 2-chloronicotinic acid, 3-acetylpyridine, and 2-chloropyridine (B119429). google.com
One established route begins with 3-acetylpyridine . This method involves the N-oxidation of 3-acetylpyridine using hydrogen peroxide, followed by chlorination with a reagent like phosphorus oxychloride. google.comrsc.org However, this two-step process has been reported to have a relatively low total yield of around 33%. google.com
Another approach utilizes 2-chloronicotinonitrile as the starting material. Reaction with an excess of a Grignard reagent, such as methyl magnesium chloride, can produce this compound. A reported yield for this method is 65%, but the starting material is costly and the need for excess Grignard reagent presents challenges for scaling up. google.com
Derivatives of 2-chloronicotinic acid have been extensively investigated as precursors.
Reacting the Weinreb amide of 2-chloronicotinic acid with methyl magnesium chloride can achieve a yield of 72%, though it requires purification by column chromatography. google.com
The reaction of methyl 2-chloronicotinate with methylmagnesium bromide has been shown to produce the target compound with a 66% yield, but the starting ester is also considered expensive for large-scale applications. google.com
A method involving the reaction of 2-chloronicotinoyl chloride with tetramethyltin, catalyzed by a palladium complex, resulted in a 54% yield after purification. This route is hampered by the high cost and toxicity of the tin reagent and the need for an expensive catalyst. google.com
A significant advancement involves the reaction of 2-chloronicotinic acid with a lithium-containing compound to form a lithium salt intermediate. This salt is then reacted with methyl magnesium bromide to yield this compound. This method is reported to have a high yield of up to 74.5% and a product purity exceeding 99.5% by GC analysis, with the advantages of mild reaction conditions and simple post-reaction treatment. google.com
| Starting Material | Key Reagents | Reported Yield | Reported Purity | Source |
|---|---|---|---|---|
| 2-Chloronicotinic acid | Lithium hydroxide monohydrate, Methyl magnesium bromide | 73.8 - 74.5% | 99.5% (GC) | google.com |
| Weinreb amide of 2-chloronicotinic acid | Methyl magnesium chloride (2.5 equiv.) | 72% | Purified by column chromatography | google.com |
| Methyl 2-chloronicotinate | Methylmagnesium bromide | 66% | Not specified | google.com |
| 2-Chloronicotinonitrile | Methyl magnesium chloride (4.27 equiv.) | 65% | Not specified | google.com |
| 2-Chloronicotinoyl chloride | Tetramethyltin, Palladium catalyst | 54% | Purified by silica (B1680970) gel column chromatography | google.com |
| 3-Acetylpyridine | Hydrogen peroxide, Phosphorus oxychloride | 33% (total for 2 steps) | Not specified | google.com |
Scalability Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production introduces critical considerations regarding cost, safety, and efficiency. For this compound, the ideal industrial process must use readily available, inexpensive raw materials, avoid hazardous reagents, and minimize complex purification steps. google.com
Routes involving organometallic reagents present their own scalability challenges.
The method using 2-chloronicotinonitrile requires a significant excess of the Grignard reagent, which is not economical for industrial-scale synthesis. google.com
The use of tetramethyltin is not viable for industrial production because of the high cost and toxicity of the reagent, as well as the need for an expensive palladium catalyst. google.com
While the use of the Weinreb amide of 2-chloronicotinic acid gives a good yield, the need for column chromatography for purification is often a bottleneck in large-scale manufacturing, being both time-consuming and solvent-intensive. google.com Similarly, the high cost of starting materials like methyl 2-chloronicotinate makes that route less attractive for industrial application. google.com
| Starting Material | Advantages for Scalability | Disadvantages for Scalability | Source |
|---|---|---|---|
| 2-Chloronicotinic acid | Readily available raw material, High yield and purity, Mild conditions, Simple workup (distillation) | None reported | google.com |
| 3-Acetylpyridine | - | Expensive raw material, Low overall yield | google.com |
| 2-Chloronicotinonitrile | - | Expensive raw material, Requires large excess of Grignard reagent | google.com |
| Weinreb amide of 2-chloronicotinic acid | Good yield | Requires column chromatography for purification | google.com |
| 2-Chloronicotinoyl chloride | - | Requires expensive and toxic tetramethyltin, Requires expensive palladium catalyst | google.com |
| Methyl 2-chloronicotinate | - | Expensive raw material | google.com |
Reactivity Profile and Mechanistic Investigations of 3 Acetyl 2 Chloropyridine
Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in 3-Acetyl-2-chloropyridine is significantly influenced by the electron-withdrawing nature of the ring nitrogen, the chlorine atom, and the acetyl group. These features render the ring electron-deficient and dictate the course of substitution reactions.
Nucleophilic Aromatic Substitution at the C2-Chlorine Center
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position, leading to the displacement of the chloride leaving group. youtube.com This reactivity is substantially enhanced by the presence of the electron-withdrawing acetyl group at the C3 position and the inherent electron deficiency of the pyridine ring. msu.edu The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. msu.eduresearchgate.net
The attack of a nucleophile at the C2 carbon is favored because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring. youtube.com A variety of nucleophiles can be employed in this substitution, highlighting its synthetic utility. Common nucleophiles include amines, alkoxides, and thiols, which lead to the formation of 2-amino, 2-alkoxy, and 2-thioether pyridine derivatives, respectively. youtube.comacs.org The reactions are generally slower than those on acyl chlorides but can often be driven to completion by heating. youtube.com While chloropyridines are common and readily available substrates for SNAr reactions, analogous 2-fluoropyridines can react significantly faster under similar conditions. nih.govacs.org
| Nucleophile Type | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|
| Amines (R-NH₂) | 2-Aminopyridine (B139424) derivatives | Commonly used for creating C-N bonds. | youtube.com |
| Alkoxides (R-O⁻) | 2-Alkoxypyridine derivatives | Forms C-O bonds; reaction with NaOEt is a benchmark for reactivity. | nih.govacs.org |
| Thiols (R-SH) / Thiolates (R-S⁻) | 2-Thioetherpyridine derivatives | Forms C-S bonds; glutathione (B108866) can act as a biological nucleophile. | researchgate.netacs.org |
Electrophilic Aromatic Substitution on the Pyridine Moiety
In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from three factors: the electron-withdrawing nature of the pyridine nitrogen, which can be protonated or coordinate to Lewis acids under reaction conditions, and the presence of two deactivating substituents, the C2-chlorine and the C3-acetyl group. bath.ac.ukdalalinstitute.com
These groups decrease the electron density of the aromatic π-system, making it less susceptible to attack by electrophiles. dalalinstitute.com Should an electrophilic substitution be forced under harsh conditions, the directing effects of the existing substituents would need to be considered. Both the chloro and acetyl groups are meta-directing. Therefore, any electrophilic attack would be predicted to occur at the C5 position, which is meta to both the C2 and C3 substituents.
Regioselectivity in Pyridine Ring Functionalization
The regioselectivity of functionalization is a critical aspect of the chemistry of this compound.
Nucleophilic Attack : As established, the C2 position is the exclusive site for nucleophilic aromatic substitution due to the activation provided by the ring nitrogen and the C3-acetyl group, and the presence of a good leaving group (chloride). youtube.commsu.eduscribd.com
Electrophilic Attack : The C5 position is the predicted site for any potential electrophilic substitution, although such reactions are generally unfavorable. dalalinstitute.com
Metalation : Directed ortho-metalation (DoM) presents an alternative strategy for functionalization. The regiochemical outcome of lithiation can be complex and highly dependent on the reagents and conditions used. While a C3-substituent might direct metalation to the C4 position, the presence of the C2-chloro atom can influence the outcome, potentially leading to metalation at other sites like C6 or even a "halogen dance" rearrangement. mdpi.comresearchgate.net Studies on related 2-chloropyridine (B119429) systems show that the choice of base and solvent is crucial in controlling the site of deprotonation. researchgate.net
Acetyl Group Transformations
The acetyl group at the C3 position offers a secondary site for chemical modification, involving reactions of the carbonyl group and reduction of the side chain.
Carbonyl Reactivity and Derivatization
The carbonyl carbon of the acetyl group is electrophilic and can undergo a range of characteristic ketone reactions. These include condensation reactions with amine derivatives to form imines, oximes, and hydrazones. The acetyl group can also participate in cyclization reactions. For instance, derivatives of 2-aminopyridine can undergo intramolecular reactions involving an acetyl group to form fused heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, upon treatment with appropriate reagents and heat. researchgate.net
| Reaction Type | Reagent Class | Product Type | Reference |
|---|---|---|---|
| Condensation | Primary Amines, Hydroxylamine, Hydrazine (B178648) | Imines, Oximes, Hydrazones | General Ketone Reactivity |
| Cyclization | Internal Nucleophiles (e.g., amino groups) | Fused Heterocycles (e.g., Pyrido[1,2-a]pyrimidin-4-one) | researchgate.net |
| Reduction to Alcohol | Hydride reagents (e.g., NaBH₄) | 1-(2-chloropyridin-3-yl)ethanol | nih.gov |
| Reduction to Methylene | Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) | 2-Chloro-3-ethylpyridine | msu.edu |
Reduction Reactions
The acetyl group is susceptible to reduction by various reagents.
Reduction to Alcohol : Mild reducing agents, such as sodium borohydride, can selectively reduce the acetyl ketone to a secondary alcohol, yielding 1-(2-chloropyridin-3-yl)ethanol. Enzymatic reductions of analogous acetylpyridines are also known. nih.gov
Reduction to Alkyl : More vigorous reduction methods can remove the carbonyl oxygen entirely. The Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions convert the acetyl group into an ethyl group, affording 2-chloro-3-ethylpyridine. msu.edu This transformation converts the electron-withdrawing acetyl substituent into an electron-donating ethyl group, which would significantly alter the electronic properties and reactivity of the pyridine ring.
Cross-Coupling Reaction Participation
This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing acetyl group at the 3-position and the chloro-substituent at the 2-position on the pyridine ring dictates its reactivity. The chlorine atom serves as a leaving group, primarily in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and this compound is an adept participant, particularly in reactions like the Suzuki-Miyaura coupling. libretexts.org The general mechanism for these couplings involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com The reactivity of chloropyridines, which are often considered less reactive than their bromo or iodo counterparts, has been significantly improved through the development of advanced catalyst systems. sumitomo-chem.co.jp
In the context of this compound, the electron-withdrawing nature of the acetyl group is expected to enhance the reactivity of the C-Cl bond towards oxidative addition to a Pd(0) center, a key step in many cross-coupling catalytic cycles.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forming C-C bonds. nih.gov For substrates like 2-chloropyridine, successful couplings with arylboronic acids have been achieved using various palladium catalysts, including those supported by N-heterocyclic carbene (NHC) ligands, which are known for their high activity. researchgate.net The use of specialized ligands and conditions can overcome the lower reactivity of the C-Cl bond. nii.ac.jp For instance, palladium acetate (B1210297) in combination with ligands like RuPhos has been shown to be effective for the coupling of challenging heteroaryl chlorides. nih.govacs.org
Below is a table of representative Suzuki-Miyaura coupling reactions for substrates similar to this compound, illustrating typical reaction conditions and yields.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Modest | nih.govacs.org |
| 2-Chloropyridine | 4-Ethoxy-3-methylphenyldioxaborolane | SSPd | K₃PO₄ | Toluene | 110 | 25 | nii.ac.jp |
| 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(II)/C | Na₂CO₃ | NMP/Water | 120 | 97 | sumitomo-chem.co.jp |
| 2-Chloropyridine | Phenylboronic acid | Complex 1* | K₃PO₄ | Dioxane | 100 | 83 | nii.ac.jp |
*Complex 1 is a specific air-stable Pd(0) catalyst with dual phosphine (B1218219) ligands.
Beyond palladium-catalyzed C-C bond formation, this compound is a suitable substrate for other important transition-metal-mediated transformations, most notably the Buchwald-Hartwig amination for the formation of C-N bonds. acs.org This reaction allows for the coupling of aryl halides with a wide range of amines and has become a cornerstone of medicinal and materials chemistry. acs.org
The Buchwald-Hartwig amination of chloropyridines can be challenging but has been successfully achieved using sophisticated palladium-NHC precatalysts. acs.orgresearchgate.net The electronic properties of the aryl halide play a significant role, with electron-withdrawing groups generally favoring the reaction. acs.org Therefore, the acetyl group in this compound is anticipated to facilitate this transformation.
Various other transition metals, such as copper, have also been employed in cross-coupling chemistry. beilstein-journals.org Copper-catalyzed reactions, for instance, are well-known for C-N and C-S bond formation. dicp.ac.cn While specific examples for this compound are less commonly reported, the principles of these reactions are applicable.
The following table summarizes conditions for Buchwald-Hartwig amination reactions involving chloropyridine substrates.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloropyridine | Morpholine | LHX 2a*/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 91 | researchgate.net |
| 2-Chloropyridine | Pyrrolidine | LHX 2a*/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 94 | researchgate.net |
| 3-Chloropyridine (B48278) | Morpholine | Pd-PEPPSI-IPr(NMe₂)₂** | K₃PO₄ | t-AmOH | 120 | Good | acs.org |
| 3-Amino-2-chloropyridine | Formamide | Pd₂(dba)₃ / L21*** | K₂CO₃ | Dioxane | 110 | 82**** | acs.org |
*LHX 2a is a specific phosphine ligand. **Pd-PEPPSI-IPr(NMe₂)₂ is a defined Pd-NHC precatalyst. ***L21 is an ancillary ligand. ****Yield for the subsequent cyclized product.
Applications of 3 Acetyl 2 Chloropyridine in Advanced Organic Synthesis
Role as a Key Building Block in Heterocyclic Chemistry
The pyridine (B92270) ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional materials. 3-Acetyl-2-chloropyridine serves as an essential building block for the synthesis of more complex heterocyclic systems due to the distinct reactivity of its substituents. chemimpex.comorgsyn.org The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the acetyl group at the 3-position can undergo a variety of transformations, such as condensation, reduction, or oxidation.
This dual reactivity allows for the regioselective construction of fused heterocyclic systems. For instance, it is a key intermediate in the synthesis of azaquinolinone and triazolopyridine anticancer drugs. google.com The synthesis of thienopyridine derivatives, another class of medicinally important compounds, can also be achieved starting from 2-chloropyridine (B119429) precursors. researchgate.net The general strategy often involves an initial reaction at one functional group, followed by a subsequent cyclization reaction involving the other.
Research has demonstrated its utility in various synthetic transformations. For example, the combination of a 2-chloropyridine moiety with other reagents can activate amides for the synthesis of quinazolines and other azaheterocycles. orgsyn.org The strategic functionalization of 2-chloropyridines is a key aspect in the total synthesis of natural products like (+)-floyocidin B. mdpi.com
Table 1: Examples of Heterocyclic Systems Synthesized from 2-Chloropyridine Precursors
| Starting Material Class | Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2-Chloronicotinic Acid Derivatives | Organometallic reagents (e.g., Grignard) | This compound | google.com |
| This compound | Various (multi-step synthesis) | Azaquinolinones | google.com |
| This compound | Various (multi-step synthesis) | Triazolopyridines | google.com |
| N-Aryl Amides | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Quinazolines | orgsyn.org |
Synthesis of Complex Organic Architectures
The utility of this compound extends beyond the formation of simple heterocycles to the assembly of highly complex organic architectures. chemimpex.com Its favorable reactivity profile makes it a preferred choice for chemists aiming for efficient routes to intricate molecular structures. chemimpex.comchemimpex.com The presence of two distinct reactive sites allows for sequential and controlled introduction of various functional groups and molecular fragments.
A prominent example of its application is in the synthesis of Volitinib, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is an important target in cancer therapy. chemicalbook.com In the synthesis of such complex molecules, this compound acts as a core scaffold onto which other structural components are systematically added. The chlorine atom, for instance, is often displaced through cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comwikipedia.org These coupling reactions are powerful tools for building the carbon skeleton of the target molecule.
Simultaneously, the acetyl group can be elaborated through various ketone chemistries. It can be transformed into an amine, an alcohol, or a more complex side chain, further increasing the structural diversity and complexity of the final product. This stepwise and controlled functionalization is crucial for the efficient construction of complex pharmaceutical agents and other high-value organic compounds. chemimpex.com
Table 2: Key Transformations in the Elaboration of the this compound Scaffold
| Reaction Type | Position | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 2-position (Cl) | Pd catalyst, boronic acid/ester, base | Formation of C-C bonds, introduction of aryl or alkenyl groups | mdpi.com |
| Nucleophilic Aromatic Substitution | 2-position (Cl) | Amines, alcohols, thiols | Introduction of heteroatom substituents | chempanda.com |
| Ketone Reduction | 3-position (Acetyl) | Reducing agents (e.g., NaBH4) | Formation of a secondary alcohol | N/A |
| Reductive Amination | 3-position (Acetyl) | Amine, reducing agent | Formation of a secondary amine | N/A |
Precursor for Privileged Scaffolds
In medicinal chemistry, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. acs.org These scaffolds represent a starting point for the rapid discovery of new bioactive compounds. Pyridine and its derivatives are widely recognized as privileged scaffolds due to their prevalence in pharmaceuticals and their ability to engage in various non-covalent interactions with biological macromolecules. mdpi.comacs.org
This compound is a valuable precursor for the synthesis of molecules containing these privileged scaffolds. chemimpex.com By serving as a starting point for compounds like azaquinolinones, triazolopyridines, and thienopyridines, it provides access to a diverse range of chemical structures with proven biological relevance. google.comresearchgate.net The thienopyridine core, for example, is found in several FDA-approved drugs and exhibits a wide spectrum of activities, including anti-inflammatory, antiviral, and antitumor properties. researchgate.net
The ability to generate libraries of compounds based on a central, privileged core is a key strategy in modern drug discovery. acs.org Starting from this compound, chemists can systematically modify the substitution pattern around the pyridine ring to optimize binding affinity and selectivity for a particular biological target. This approach streamlines the drug discovery process and enhances the probability of identifying novel therapeutic agents. chemimpex.comacs.org
Table 3: Examples of Privileged Scaffolds Derived from Pyridine Precursors
| Privileged Scaffold | Description | Therapeutic Relevance | Reference |
|---|---|---|---|
| Pyridine | A six-membered aromatic heterocycle containing one nitrogen atom. | Ubiquitous in medicinal chemistry, found in numerous drugs. | mdpi.com |
| Quinazoline | A bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. | Anticancer, anti-inflammatory, anticonvulsant activities. | orgsyn.org |
| Thienopyridine | A bicyclic heterocycle composed of a thiophene (B33073) ring fused to a pyridine ring. | Cardiovascular, CNS, anti-infective, and antitumor applications. researchgate.net | researchgate.net |
Medicinal Chemistry and Drug Discovery Applications of 3 Acetyl 2 Chloropyridine Derivatives
Utilization as a Pharmaceutical Scaffold for Bioactive Molecules
3-Acetyl-2-chloropyridine is a versatile chemical compound that plays a significant role in organic synthesis and pharmaceutical applications. chemimpex.comchemimpex.com Its structure, featuring a reactive chloropyridine core, makes it a valuable intermediate and an essential building block for the synthesis of more complex, bioactive molecules. chemimpex.com The reactivity of the chlorine atom allows for its substitution, facilitating the introduction of diverse functional groups and the construction of various heterocyclic systems. chemimpex.comabertay.ac.uk
This compound is particularly crucial in medicinal chemistry for the development of novel therapeutic agents. It serves as a key starting material or intermediate in the creation of targeted therapies. chemimpex.com A notable example of its application is in the synthesis of Volitinib, a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met), which is a recognized target in anti-cancer drug discovery. chemicalbook.com The utility of this compound as a scaffold underscores its importance for researchers in the field of pharmaceutical development. chemimpex.com
Synthesis of Anti-Cancer Agents
This compound is a pivotal intermediate in the synthesis of a variety of compounds investigated for their anti-cancer properties. google.com Its unique chemical structure allows for its elaboration into complex heterocyclic frameworks that are known to interact with biological targets relevant to cancer progression. google.comnih.gov
One of the significant applications of this compound in oncology research is its use as a precursor for the synthesis of azaquinolinone-based anticancer drugs. google.com The azaquinolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various therapeutic effects, including antitumor activity. The synthesis pathway leveraging this compound provides a route to access these important molecules for further biological evaluation. google.com
The compound also serves as a key starting material for creating triazolopyridine and triazolopyrazine derivatives with potential applications as anticancer agents. google.com Research into these fused heterocyclic systems has yielded promising candidates for targeted cancer therapy.
A series of triazolopyridine derivatives were developed as potent inhibitors of the Bromodomain-containing protein 4 (BRD4), which is a promising target for cancer treatment due to its role in regulating key oncogenes. nih.gov High expression of BRD4 is linked to the development of various cancers. nih.gov In one study, a representative compound, 12m , demonstrated excellent anti-cancer activity in the MV4-11 human leukemia cell line with an IC₅₀ value of 0.02 μM, which was superior to the known inhibitor (+)-JQ1. nih.gov Molecular docking studies revealed that compound 12m effectively binds to the acetyl-lysine binding site of BRD4. nih.gov
In another line of research, a novel triazolopyridine derivative , identified as TI-12403, was discovered as a tankyrase (TNKS) inhibitor. nih.gov Tankyrase is implicated in the WNT/β-catenin signaling pathway, which is abnormally activated in over 80% of colorectal cancers. nih.gov By inhibiting TNKS, TI-12403 was shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cell lines. nih.gov The antitumor activity of TI-12403 was confirmed in a xenograft mouse model. nih.gov
| Derivative Class | Target | Key Compound | Finding |
| Triazolopyridine | BRD4 | Compound 12m | Showed potent anti-cancer activity (IC₅₀ = 0.02 μM) in MV4-11 cell line. nih.gov |
| Triazolopyridine | Tankyrase (TNKS) | TI-12403 | Stabilized AXIN2 and reduced active β-catenin in colorectal cancer cells. nih.gov |
Development of Thienopyridine Analogs
Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, are an important class of heterocyclic compounds with significant pharmacological potential. researchgate.net These scaffolds are widely used in medicinal chemistry to develop drugs for various diseases. researchgate.net The fusion of the electron-rich thiophene unit with the electron-deficient pyridine ring results in unique chemical properties that are advantageous for ligand-receptor interactions. igi-global.com this compound and related 2-chloropyridines are valuable precursors for the synthesis of these fused systems. abertay.ac.ukacs.org
The synthesis of thienopyridine frameworks can be achieved through various cyclization methods. researchgate.net One common strategy involves the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the reaction of 2-chloropyridine (B119429) derivatives with reagents that can form the thiophene ring is a key approach. abertay.ac.uk The Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles, which can be derived from 2-chloropyridines, is a well-established method for creating the thieno[2,3-b]pyridine (B153569) system. igi-global.com
Thienopyridine derivatives exhibit a remarkably broad spectrum of biological activities. researchgate.netigi-global.com Depending on the substitution pattern on the fused rings, these compounds have demonstrated anti-inflammatory, antimicrobial, antitumor, antiviral, and antidepressant effects. researchgate.netigi-global.com This versatility makes them attractive scaffolds for drug discovery programs targeting a wide range of therapeutic areas. researchgate.net
| Thienopyridine Isomer | Biological Activities |
| Thieno[2,3-b]pyridines | Anti-inflammatory, antibacterial, antidepressant, antiviral, antimicrobial, antitumor. igi-global.com |
| Thieno[3,2-c]pyridines | Antithrombotic (inhibition of platelet aggregation). igi-global.com |
| General Thienopyridines | Cardiovascular and central nervous system (CNS) diseases, anti-infective, antiproliferative. researchgate.net |
Research into Antimicrobial and Antifungal Compounds
The pyridine nucleus is a core component of many compounds developed for their antimicrobial and antifungal properties. researchgate.netresearchgate.net Derivatives of this compound are part of this extensive research, contributing to the search for new agents to combat infectious diseases.
A study focusing on the synthesis of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines from 2-chloropyridine intermediates evaluated their in vitro antibacterial activity. japsonline.com The synthesized compounds displayed moderate activity against several bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com
Further research into pyrazolo[3,4-b]pyridine derivatives has yielded compounds with significant antimicrobial and antiproliferative profiles. jst.go.jp In one study, a series of Schiff's bases, 4-thiazolidinones, and azetidin-2-ones bearing the pyrazolo[3,4-b]pyridine moiety were synthesized and tested. jst.go.jp Many of these compounds showed promising antimicrobial activity against a panel of microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jp Notably, one derivative, compound 7b , was found to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum. jst.go.jp
The broad utility of the pyridine scaffold is also highlighted in other studies where derivatives have shown good antibacterial and antifungal activities against various pathogens. wjbphs.commdpi.com
| Derivative Class | Organisms Tested | Notable Results |
| Pyrazolo[3,4-b]pyridines & Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity observed. japsonline.com |
| Pyrazolo[3,4-b]pyridine derivatives | Fusarium oxysporum | Compound 7b showed antifungal activity nearly as potent as Amphotericin B. jst.go.jp |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have been instrumental in optimizing their potency and selectivity for various therapeutic targets, particularly in oncology and for neurodegenerative diseases. These studies typically involve systematic modifications of the parent molecule's core components: the pyridine ring, the 2-chloro substituent, and the 3-acetyl group.
SAR in Anticancer Applications
Derivatives of this compound have been explored as potent anticancer agents, with SAR studies guiding the development of inhibitors for crucial targets like c-Met and telomerase.
c-Met Kinase Inhibitors: this compound serves as a key starting material for the synthesis of 1,8-naphthyridinone derivatives, which have been investigated as c-Met kinase inhibitors. ekb.eg Research into a series of 4-oxo-1,8-naphthyridine-3-carboxamides hybridized with 4-phenoxyquinoline moieties revealed important SAR trends. The cytotoxicity of these compounds was evaluated against several cancer cell lines, including human breast cancer (MCF-7), human cervical cancer (HeLa), and human lung cancer (A549). It was discovered that specific substitutions on the phenoxyquinoline ring were critical for potent activity. For instance, compound 334 in the series demonstrated superior cytotoxic effects against all three cell lines compared to the reference drug Foretinib. ekb.eg This highlights the importance of the appended quinoline (B57606) scaffold and its substitution pattern in modulating the anticancer activity of the core structure derived from this compound. ekb.eg
| Compound | Linker to Quinoline | R1 | R2 | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa |
| Foretinib | - | - | - | 1.83 | 2.51 | 2.24 |
| 325 | NH | H | H | 10.21 | 13.52 | 11.78 |
| 334 | NH | OCH₂CH₂-morpholine | F | 0.95 | 1.23 | 1.06 |
| 356 | O | OCH₂CH₂-morpholine | F | 1.62 | 2.01 | 1.89 |
Data sourced from a study on 4-oxo-1,8-naphthyridine-3-carboxamide derivatives. ekb.eg The table illustrates that the introduction of a fluorine atom at the R2 position and a morpholinoethoxy group at the R1 position (Compound 334) significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound 325) and the reference drug.
Telomerase Inhibitors: Another promising anticancer strategy involves the inhibition of telomerase. A series of 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety has been synthesized and evaluated for telomerase inhibitory activity, particularly against gastric cancer cell lines (SGC-7901). researchgate.netnih.gov The SAR study of these hybrids revealed that the nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring profoundly influences their potency. Specifically, compounds with a substituted phenyl ring at this position showed significant activity. Compound 6o , featuring a 2-hydroxy-4-methoxyphenyl group, was identified as the most potent telomerase inhibitor in the series, with an IC₅₀ value of 2.3 µM, which is comparable to the positive control, ethidium (B1194527) bromide. researchgate.netnih.gov This suggests that electron-donating groups (hydroxyl and methoxy) on the phenyl ring enhance the inhibitory activity. researchgate.net
| Compound | R Group (at 5-position of 1,3,4-oxadiazole) | Telomerase Inhibition IC₅₀ (μM) | Antiproliferative Activity vs. SGC-7901 (IC₅₀ in μg/mL) |
| 6o | 2-hydroxy-4-methoxyphenyl | 2.3 ± 0.07 | 1.61 ± 0.06 |
| 6u | 4-chlorophenyl | 2.56 ± 0.11 | 2.56 ± 0.11 |
| Ethidium Bromide | - | 2.5 ± 0.23 | - |
| 5-Fluorouracil | - | - | 2.89 ± 0.15 |
Data sourced from a study on 2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety. researchgate.netnih.gov The data indicates that specific substitutions on the phenyl ring attached to the oxadiazole are crucial for both telomerase inhibition and antiproliferative effects.
SAR in Neurodegenerative Disease Applications
The 2-chloropyridine scaffold is a key feature in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.
Cholinesterase Inhibitors: In the quest for new treatments for Alzheimer's disease, dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of significant interest. A series of "6-chloro-pyridonepezils," which are hybrid molecules, were synthesized and evaluated. bohrium.com The SAR analysis provided clear trends:
Substitution at C4: Compounds with a proton at the C4 position of the pyridine ring were generally more active than those bearing a phenyl group at the same position. bohrium.com
Linker Length: The length of the linker connecting the chloropyridine core to the other pharmacophore significantly impacted the inhibitory potency against both hAChE and hBuChE. bohrium.com
2-Chloro Substituent: The presence of the chlorine atom at the 2-position of the pyridine ring was found to be an important contributor to potent activity. acs.org
Compound 8 from this series, which lacks a C4-phenyl group, was found to be equipotent to the reference drug Donepezil, demonstrating the success of the SAR-guided design. bohrium.com
| Compound | R Group (at C4) | Linker (n) | hAChE IC₅₀ (μM) | hBuChE IC₅₀ (μM) |
| 1 | Phenyl | 5 | 0.089 | > 10 |
| 2 | Phenyl | 6 | 0.045 | 3.56 |
| 7 | H | 5 | 0.041 | 0.245 |
| 8 | H | 6 | 0.023 | 0.125 |
| Donepezil | - | - | 0.022 | 3.50 |
Data sourced from a study on 6-chloro-pyridonepezils. bohrium.com This table shows that removing the bulky phenyl group at C4 and optimizing the linker length (from n=5 to n=6) leads to a significant increase in inhibitory activity against both hAChE and hBuChE.
These examples underscore the power of SAR studies in refining the structure of this compound derivatives to achieve enhanced biological activity against a range of complex diseases. The consistent finding across different therapeutic targets is the importance of the 2-chloro-pyridine core, which appears to be a privileged scaffold for interacting with various biological macromolecules.
Computational Chemistry and Advanced Spectroscopic Analysis in 3 Acetyl 2 Chloropyridine Research
Quantum Chemical Investigations
Quantum chemical investigations, primarily through Density Functional Theory (DFT), offer a theoretical lens to examine molecular characteristics that are often difficult to measure experimentally.
The electronic landscape of 3-acetyl-2-chloropyridine is defined by the interplay between the electron-donating chloro group and the electron-withdrawing acetyl and pyridine (B92270) nitrogen groups. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to predicting the molecule's reactivity. iqce.jp The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. science.gov
Calculations for substituted pyridines reveal that these substituents significantly modulate the electronic properties. researchgate.netijcce.ac.ir For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the chlorine atom, while the LUMO would be concentrated on the acetyl group and the π-system of the pyridine ring, making it susceptible to nucleophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. ijcce.ac.ir These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. ijcce.ac.ir
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | Energy of the outermost electron-filled orbital; relates to ionization potential. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.52 | Energy of the first empty orbital; relates to electron affinity. |
| HOMO-LUMO Energy Gap | Egap | 5.63 | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | I | 7.15 | Energy required to remove an electron (I ≈ -EHOMO). |
| Electron Affinity | A | 1.52 | Energy released when an electron is added (A ≈ -ELUMO). |
| Chemical Hardness | η | 2.82 | Measures resistance to change in electron distribution (η = (I-A)/2). |
Atomic charge calculations further delineate the electronic distribution, identifying specific sites prone to electrophilic or nucleophilic attack. The carbon atom of the carbonyl group in the acetyl moiety is expected to carry a significant positive charge, marking it as a primary site for nucleophiles.
While the pyridine ring is rigid, the key conformational flexibility in this compound arises from the rotation of the acetyl group around the C-C single bond connecting it to the ring. Conformational analysis using computational methods can determine the most stable arrangement (ground state conformation). The planarity between the acetyl group and the pyridine ring is influenced by steric hindrance from the adjacent chlorine atom and electronic conjugation effects.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments. mdpi.com These simulations model the atomic movements over time, providing insights into vibrational modes, rotational barriers of the acetyl group, and intermolecular interactions (e.g., with solvent molecules or in a crystal lattice). uniroma1.it This information is valuable for understanding reaction mechanisms and the physical properties of the compound in bulk.
Advanced Spectroscopic Characterization (Beyond Routine Identification)
Beyond standard spectra used for basic confirmation, advanced spectroscopic techniques provide a more profound level of structural and electronic detail.
While 1D ¹H and ¹³C NMR are standard for identity confirmation, 2D NMR techniques are indispensable for unambiguous structural elucidation of complex molecules like this compound. ipb.ptacdlabs.com
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, confirming the connectivity between protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom by linking it to its attached proton.
NMR is also a powerful tool for real-time reaction monitoring. For example, in the synthesis of this compound, one could monitor the consumption of a starting material like 2-chloronicotinic acid by observing the disappearance of its characteristic signals and the concurrent emergence of the distinct acetyl and pyridine proton signals of the product. google.com
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Assignment Notes |
|---|---|---|---|
| H-4 | ~7.85 (dd) | ~130.5 | Downfield due to proximity to N and deshielding from acetyl group. |
| H-5 | ~7.15 (dd) | ~122.0 | Least deshielded aromatic proton. |
| H-6 | ~8.40 (dd) | ~148.5 | Most deshielded proton, adjacent to the electronegative nitrogen atom. |
| -COCH₃ (protons) | ~2.60 (s) | - | Characteristic singlet for a methyl ketone. |
| C-2 | - | ~151.0 | Carbon bearing the chlorine atom. |
| C-3 | - | ~135.0 | Carbon attached to the acetyl group. |
| -COCH₃ (carbon) | - | ~200.0 | Typical chemical shift for a ketone carbonyl carbon. |
| -COCH₃ (methyl) | - | ~26.5 | Methyl carbon of the acetyl group. |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula (C₇H₆ClNO).
Tandem mass spectrometry (MS/MS) is particularly useful for mechanistic studies. beilstein-journals.org In this technique, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides a structural fingerprint. Key fragments, such as the loss of the acetyl group ([M-COCH₃]⁺) or the chlorine atom ([M-Cl]⁺), can be identified. By analyzing the intermediates and byproducts of a reaction, MS can provide strong evidence to support or refute a proposed mechanistic pathway. For instance, in substitution reactions at the C2 position, MS could be used to detect the formation of a Meisenheimer complex intermediate under specific conditions. researchgate.net
Photoelectron spectroscopy (PES) directly probes the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. dntb.gov.ua While specific PES data for this compound is not widely published, extensive studies on the parent molecules, 2-chloropyridine (B119429) and 3-chloropyridine (B48278), provide a strong foundation for understanding its properties. researchgate.networktribe.com
These studies show that the valence shell is composed of orbitals with contributions from the pyridine π-system, the nitrogen lone pair (nN), and the chlorine lone pairs (nCl). The relative ordering of these orbitals is sensitive to the substituent's position. researchgate.net In this compound, the electron-withdrawing acetyl group at the 3-position would be expected to stabilize the π orbitals of the pyridine ring, leading to higher ionization energies for these orbitals compared to 2-chloropyridine. PES would allow for the experimental determination of these orbital energies, providing direct validation of the predictions made by quantum chemical calculations. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetyl-2-chloropyridine, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound typically begins with functionalization of pyridine derivatives. For example, Scheme 14 in synthetic chemistry literature demonstrates its use as a starting material for constructing naphthyridine-carboxamide hybrids via nucleophilic substitution and condensation reactions . Critical analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and acetyl/chloro group positions.
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects.
Ensure protocols align with reproducibility standards outlined in analytical chemistry guidelines .
Q. How should researchers design purification protocols for this compound to minimize byproduct contamination?
- Methodological Answer : Use gradient solvent systems (e.g., hexane/ethyl acetate) in column chromatography to separate polar byproducts. Monitor fractions via TLC with UV visualization. For thermally stable batches, fractional distillation under reduced pressure (40–60°C) may enhance purity. Cross-validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What safety considerations are paramount when handling reactive intermediates in this compound synthesis?
- Methodological Answer : Follow OSHA HCS guidelines for chlorinated compounds:
- Use fume hoods with ≥100 fpm face velocity to prevent inhalation of toxic vapors .
- Wear nitrile gloves (≥8 mil thickness) and chemical goggles to avoid dermal/ocular exposure.
- Store in amber glass containers under inert gas (N₂/Ar) to prevent photodegradation and moisture ingress .
Advanced Research Questions
Q. How can computational chemistry tools like GAMESS be utilized to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform ab initio calculations (e.g., Hartree-Fock or DFT) in GAMESS to model transition states and charge distribution on the pyridine ring .
- Analyze Fukui indices to identify electrophilic centers (C-2 vs. C-4 positions) susceptible to substitution.
- Compare computed activation energies with experimental kinetic data to validate mechanistic hypotheses .
Q. What strategies are effective in resolving contradictory spectroscopic data observed in this compound derivatives across different studies?
- Methodological Answer :
- Triangulation : Cross-reference NMR data with IR (C=O stretch ~1680 cm⁻¹) and HPLC retention times.
- Isotopic labeling : Use ²H or ¹³C-enriched analogs to distinguish overlapping signals.
- Collaborative validation : Share raw spectral data via open-access repositories to enable peer verification, as recommended in reproducibility frameworks .
Q. How can researchers optimize multi-step synthesis pathways involving this compound while maintaining stoichiometric control?
- Methodological Answer :
- Employ flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation and yield consistency.
- Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations.
- Apply DoE (Design of Experiments) to identify critical variables (catalyst loading, temperature) affecting step efficiency .
Q. What statistical approaches are recommended for validating the reproducibility of this compound synthesis yields under varying catalytic conditions?
- Methodological Answer :
- Conduct ANOVA to compare yields across ≥3 independent trials under identical conditions.
- Calculate RSD (Relative Standard Deviation) for intra-lab reproducibility (target <5%).
- Use Bland-Altman plots to assess inter-lab variability when collaborating across institutions .
Ethical and Methodological Compliance
- Data Integrity : Archive raw chromatograms and spectra in FAIR-compliant repositories (e.g., Zenodo) with DOI assignments .
- Ethical Synthesis : Adhere to green chemistry principles (atom economy, solvent recycling) to minimize environmental impact, as outlined in safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
